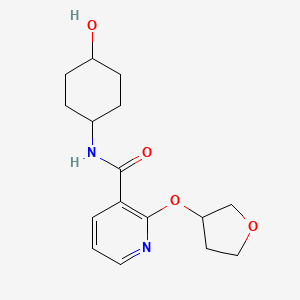

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, a hydroxycyclohexyl group, and a tetrahydrofuran-3-yl ether linkage, which contribute to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with ammonia or an amine derivative under controlled conditions.

Introduction of the Hydroxycyclohexyl Group: This step involves the selective hydroxylation of cyclohexane, followed by its attachment to the nicotinamide core via an amide bond.

Etherification with Tetrahydrofuran-3-yl: The final step involves the etherification of the hydroxy group with tetrahydrofuran-3-yl, typically using an appropriate catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ether linkage can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion to amines.

Substitution: Formation of new ether derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism by which N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparación Con Compuestos Similares

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can be compared with other similar compounds, such as:

Nicotinamide Derivatives: Compounds with variations in the nicotinamide core or substituents.

Cyclohexyl Derivatives: Compounds featuring different functional groups attached to the cyclohexyl ring.

Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.

Uniqueness

The unique combination of the hydroxycyclohexyl group, tetrahydrofuran-3-yl ether linkage, and nicotinamide core sets this compound apart from other compounds, providing it with distinct chemical and biological properties.

Actividad Biológica

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including biochemical pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridine carboxamides, characterized by a hydroxyl group on the cyclohexane ring and an oxolane moiety. Its molecular formula is C14H19N2O3, with a molecular weight of approximately 263.32 g/mol. The presence of both hydrophilic (hydroxyl and carboxamide groups) and hydrophobic (cyclohexyl) components suggests potential interactions with biological membranes and proteins.

Recent studies have indicated that compounds similar to this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of nucleotides or other essential biomolecules.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways related to cell growth, apoptosis, or inflammation.

- Antioxidant Activity : The hydroxyl group in the cyclohexyl ring is known to confer antioxidant properties, which can protect cells from oxidative stress.

Anticancer Potential

Research has shown that similar pyridine derivatives possess anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells . The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Effects

Pyridine derivatives have also been reported to exhibit antimicrobial activity against various pathogens. For instance, a study highlighted that compounds with structural similarities inhibited the growth of Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, this compound was evaluated for its anticancer activity against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Mechanistic studies revealed that the compound triggered apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms, indicating promising antimicrobial properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Propiedades

IUPAC Name |

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c19-12-5-3-11(4-6-12)18-15(20)14-2-1-8-17-16(14)22-13-7-9-21-10-13/h1-2,8,11-13,19H,3-7,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDEBCDJSGFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.